3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound is characterized by the presence of dichloro and methylsulfonyl groups attached to a benzothiazole ring, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives show significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways related to their biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structures .
Result of Action
Thiazole derivatives are known to have various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide are not fully understood yet. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
The cellular effects of this compound are also not fully known. Some thiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that the key mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) involves the suppression of the cyclooxygenase (COX) enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzothiazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The dichloro groups can be introduced by treating the compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond by reacting the dichloro-methylsulfonyl benzothiazole intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a simpler structure.
2-Aminobenzothiazole: Contains an amino group instead of the methylsulfonyl group.
6-Methylsulfonylbenzothiazole: Lacks the dichloro groups.
Uniqueness
3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of both dichloro and methylsulfonyl groups, which may enhance its biological activity and chemical stability compared to similar compounds. This combination of functional groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)11-2-3-12-13(7-11)23-15(18-12)19-14(20)8-4-9(16)6-10(17)5-8/h2-7H,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURLBXLRZVYJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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